Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide

Catalog No.
S14288884
CAS No.
34971-16-9
M.F
C11H10ClNO3
M. Wt
239.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxa...

CAS Number

34971-16-9

Product Name

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide

IUPAC Name

2-(4-chlorophenyl)-5-oxooxolane-2-carboxamide

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

InChI

InChI=1S/C11H10ClNO3/c12-8-3-1-7(2-4-8)11(10(13)15)6-5-9(14)16-11/h1-4H,5-6H2,(H2,13,15)

InChI Key

LHYFBQKQNXACKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is a compound characterized by its unique chemical structure, which includes a tetrahydrofuran ring, a chlorophenyl group, and an amide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the furan and amide moieties, which are often associated with various biological activities.

  • Oxidation: The compound's amide group can be oxidized, potentially leading to the formation of corresponding carboxylic acids or other derivatives.
  • Reduction: The furan ring or the carbonyl group may be reduced to yield various saturated derivatives.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of different substituents on the chlorophenyl group.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and electrophiles such as bromine or chlorosulfonic acid for substitution reactions.

Research indicates that tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.
  • Anticancer Potential: There is ongoing research into its efficacy against various cancer cell lines, with some derivatives showing promising results in inhibiting tumor growth.

The exact mechanism of action is still under investigation, but it may involve interaction with specific cellular targets or pathways related to cell proliferation and apoptosis.

The synthesis of tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide typically involves several steps:

  • Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation: The reaction between a suitable amine and a carboxylic acid derivative (such as an acid chloride) leads to the formation of the amide bond.
  • Chlorination: The introduction of the p-chlorophenyl group can be accomplished via electrophilic aromatic substitution methods.

These synthetic routes may vary depending on the desired yield and purity of the final product.

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide has potential applications in several fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: The compound may also find use as a pesticide or herbicide due to its biological activity against pathogens.

Research into its applications is ongoing, with studies focusing on optimizing its efficacy and safety profiles.

Interaction studies involving tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide have revealed its potential to interact with various molecular targets:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer effects.
  • Receptor Binding: Investigations into binding affinities with certain receptors suggest potential roles in modulating physiological responses.

These interactions highlight the compound's versatility and potential therapeutic applications.

Several compounds share structural similarities with tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorobenzyl)tetrahydro-2-furancarboxamideContains a chlorobenzyl groupFocused on antimicrobial activity
5-(3-chlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamideIncorporates a tetrazole ringInvestigated for neuropharmacological effects
Fmoc-(s)-5-oxaprolineFeatures an oxaproline structureUsed primarily in peptide synthesis

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide stands out due to its specific combination of furan and amide functionalities along with its unique biological activity profile. This uniqueness positions it as a promising candidate for further research in medicinal chemistry and related fields.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.0349209 g/mol

Monoisotopic Mass

239.0349209 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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